molecular formula C9H18BNO3 B1420760 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide CAS No. 1227359-70-7

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

Cat. No. B1420760
CAS RN: 1227359-70-7
M. Wt: 199.06 g/mol
InChI Key: GWMLHEDQHMDLRY-UHFFFAOYSA-N
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Description

“3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide” is a compound with borate and sulfonamide groups . It appears as a colorless to yellow liquid or semi-solid or solid .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The synthesis process involves the use of bis(pinacolato)diboron, potassium acetate, and other reagents .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound was acquired through two substitution reactions, as expected, and had a high yield (total yield: 78.1%) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.06 . It has a melting point of 184-188°C .

Scientific Research Applications

Medicine: Boron Neutron Capture Therapy (BNCT)

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide: is utilized in BNCT, a binary cancer treatment that targets tumors at the cellular level . The compound, due to its boron content, can be used to deliver boron to malignant cells, which are then irradiated with neutrons, causing the boron atoms to undergo nuclear reactions that destroy the cancer cells while sparing the surrounding healthy tissue.

Material Science: Polymer Synthesis

In material science, this compound serves as a precursor in the synthesis of polymers with specific properties . Its stability and reactivity make it an excellent candidate for introducing boron into polymers, which can result in materials with unique thermal stability, flame retardancy, or electronic properties.

Environmental Science: Sensor Development

Researchers are exploring the use of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide in the development of environmental sensors . These sensors can detect and measure various environmental pollutants, leveraging the compound’s reactivity with specific analytes to produce measurable signals.

Analytical Chemistry: Chromatography

In analytical chemistry, this compound can be used to modify chromatographic stationary phases . The introduction of boronate functionalities can improve the separation of cis-diols, sugars, and other polyols, which are important in the analysis of complex biological samples.

Biochemistry: Enzyme Inhibition Studies

The compound’s boronate group interacts with enzymes that recognize cis-diols, such as those involved in carbohydrate metabolism . This interaction can be exploited to design enzyme inhibitors that can help in understanding enzyme mechanisms or as potential therapeutic agents.

Pharmacology: Drug Design and Delivery

In pharmacology, 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is investigated for its role in drug design and delivery systems . The boronate ester linkage is particularly useful in creating prodrugs that release the active pharmaceutical ingredient under specific physiological conditions, such as varying pH levels or the presence of certain biomolecules.

Organic Synthesis: Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions . It acts as a boron source for the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Drug Development: Antibacterial Agents

The boronate functionality of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is also significant in the development of new antibacterial agents . Its ability to interact with bacterial enzymes and proteins can lead to the development of novel antibiotics with unique mechanisms of action.

Mechanism of Action

The oxygen atom of the sulfonamide group had low electrostatic potential and could contribute electrons for the formation of H-bonds .

Safety and Hazards

The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BNO3/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H2,1-4H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMLHEDQHMDLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

CAS RN

1227359-70-7
Record name 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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